molecular formula C12HBr9O B041045 Nonabromodiphenyl ether CAS No. 63387-28-0

Nonabromodiphenyl ether

Cat. No.: B041045
CAS No.: 63387-28-0
M. Wt: 880.3 g/mol
InChI Key: CYRHBNRLQMLULE-UHFFFAOYSA-N
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Description

Nonabromodiphenyl ether is a polybrominated diphenyl ether, a class of brominated flame retardants. These compounds are used extensively in various consumer products to reduce the risk of fire. This compound is characterized by the presence of nine bromine atoms attached to a diphenyl ether backbone. It is known for its high thermal stability and resistance to degradation, making it a persistent environmental pollutant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The process involves the use of bromine and a catalyst, typically iron or aluminum bromide, under controlled conditions to ensure selective bromination. The reaction is carried out in a solvent such as carbon tetrachloride or chloroform, and the temperature is maintained between 50°C to 100°C .

Industrial Production Methods: Industrial production of this compound involves a similar bromination process but on a larger scale. The reaction is carefully monitored to control the degree of bromination and to minimize the formation of by-products. The final product is purified through crystallization or distillation to achieve the desired purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: UV light, oxygen, and catalysts such as titanium dioxide.

    Reduction: Sodium borohydride, palladium on carbon.

    Substitution: Halogenating agents like chlorine or fluorine, often in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Nonabromodiphenyl ether is primarily used as a flame retardant in various materials, including textiles, electronics, and plastics. Its high bromine content makes it effective in reducing flammability. In scientific research, it is used to study the environmental impact and toxicity of brominated flame retardants. It is also used as a standard in analytical chemistry for the detection and quantification of polybrominated diphenyl ethers in environmental samples .

Comparison with Similar Compounds

Uniqueness: Nonabromodiphenyl ether is unique due to its balance of high bromine content and reactivity, making it an effective flame retardant while still being subject to environmental degradation processes. This balance makes it a compound of interest in both industrial applications and environmental studies .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRHBNRLQMLULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881107
Record name 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

880.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63387-28-0, 63936-56-1
Record name 2,2',3,3',4,4',5,5',6-Nonabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063387280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonabromodiphenyl ether (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063936561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentabromo(tetrabromophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',3,3',4,4',5,5',6-NONABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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